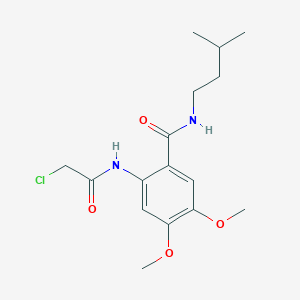
2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloroacetamido group, dimethoxy groups, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide typically involves multiple steps. One common method starts with the preparation of 4,5-dimethoxybenzoyl chloride, which is then reacted with 3-methylbutylamine to form the corresponding amide. The chloroacetamido group is introduced through a subsequent reaction with chloroacetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield the corresponding azide derivative, while hydrolysis can produce 4,5-dimethoxybenzoic acid and 3-methylbutylamine .
科学的研究の応用
2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt essential biological pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
2-(2-Chloroacetamido)benzoic acid: Shares the chloroacetamido group but lacks the dimethoxy and N-(3-methylbutyl) groups.
4,5-Dimethoxy-N-(3-methylbutyl)benzamide: Lacks the chloroacetamido group but shares the dimethoxy and N-(3-methylbutyl) groups.
Uniqueness
2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chloroacetamido and dimethoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .
特性
CAS番号 |
62881-66-7 |
|---|---|
分子式 |
C16H23ClN2O4 |
分子量 |
342.82 g/mol |
IUPAC名 |
2-[(2-chloroacetyl)amino]-4,5-dimethoxy-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C16H23ClN2O4/c1-10(2)5-6-18-16(21)11-7-13(22-3)14(23-4)8-12(11)19-15(20)9-17/h7-8,10H,5-6,9H2,1-4H3,(H,18,21)(H,19,20) |
InChIキー |
GQCPVKLZVFFMKF-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNC(=O)C1=CC(=C(C=C1NC(=O)CCl)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



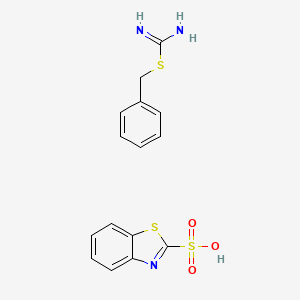
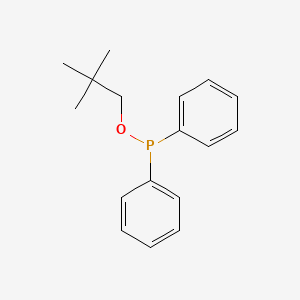
![N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide](/img/structure/B14514905.png)
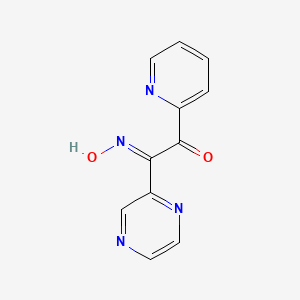
![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)
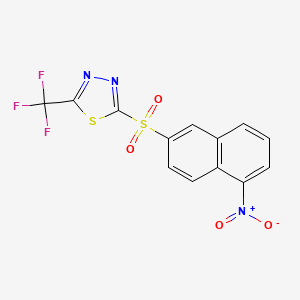
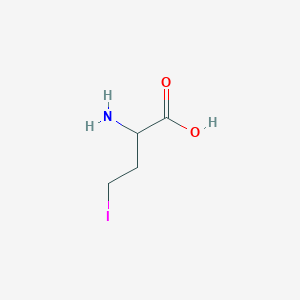
![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)
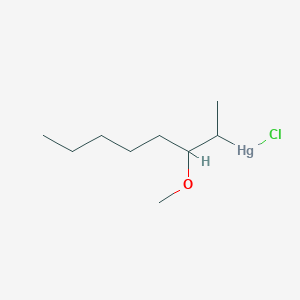
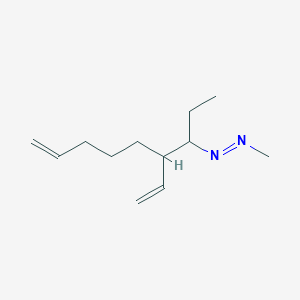

![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
